molecular formula C21H25NO3S B4238051 (3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone

(3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone

Cat. No.: B4238051
M. Wt: 371.5 g/mol
InChI Key: HBBOTFPYYYVGBP-UHFFFAOYSA-N
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Description

(3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone is an organic compound that features a piperidine ring substituted with a benzoyl group and a sulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzylsulfonyl chloride with piperidine under basic conditions to form the sulfonylmethylpiperidine intermediate. This intermediate is then reacted with 3-(4-methylphenyl)benzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and sulfonylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

(3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring.

    4-methylbenzylsulfonyl chloride: A sulfonyl chloride derivative used in organic synthesis.

    3-(4-methylphenyl)benzoyl chloride: A benzoyl chloride derivative used in the synthesis of various compounds.

Uniqueness

(3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone is unique due to its combined structural features of a piperidine ring, benzoyl group, and sulfonylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-[(4-methylphenyl)sulfonylmethyl]phenyl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-16-6-8-20(9-7-16)26(24,25)15-18-4-3-5-19(14-18)21(23)22-12-10-17(2)11-13-22/h3-9,14,17H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBOTFPYYYVGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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